N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the antibacterial activity of similar compounds has been investigated in conjunction with cell-penetrating peptides .
Biochemical Analysis
Biochemical Properties
Thiazoles, including N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
This compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-10-6-11-18-20(17)24-21(28-18)25(13-15-7-4-5-12-23-15)19(26)14-27-16-8-2-1-3-9-16/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQOHAMMZGDBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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